molecular formula C10H13ClN2OS B2997743 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 857041-81-7

2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B2997743
CAS No.: 857041-81-7
M. Wt: 244.74
InChI Key: ZYGUFZQODJWFOY-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C10H13ClN2OS and its molecular weight is 244.74. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-(2-piperidin-1-yl-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c11-6-9(14)8-7-15-10(12-8)13-4-2-1-3-5-13/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGUFZQODJWFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features including a chloro group and a thiazole ring, has shown potential in various therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃ClN₂OS. Its synthesis typically involves the reaction of 2-(piperidin-1-yl)-1,3-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine, carried out in an inert solvent like dichloromethane at low temperatures.

Table 1: Structural Features and Biological Activities

Compound Name Structure Features Biological Activity
This compoundChloro group, thiazole ringAntimicrobial, anticancer
5-(Piperidin-1-yl)thiazolePiperidine attached to thiazoleAnticancer activity
4-(Piperidin-1-yl)thiazolePiperidine attached to thiazoleAnti-inflammatory effects

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve the inhibition of bacterial enzymes crucial for cell wall synthesis and metabolism .

Case Study: Antibacterial Activity
A study evaluating the antibacterial efficacy of related piperidine derivatives found that compounds similar to this compound displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . This suggests a strong potential for further development as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines. For instance, derivatives of thiazole compounds have shown promising results in xenograft models, indicating significant tumor growth inhibition .

Table 2: Summary of Anticancer Studies

Study Cell Line Tumor Growth Inhibition (%) Dosage (mg/kg)
Study AA54940.9100
Study BHCT11642.0100

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various molecular targets including cyclooxygenase enzymes and cellular receptors that modulate inflammatory responses and tumorigenesis . This interaction may lead to the modulation of signaling pathways critical for cell proliferation and survival.

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